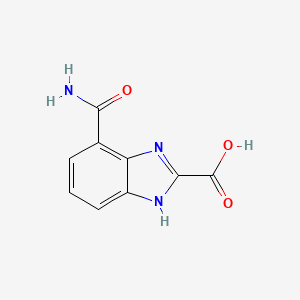

4-Carbamoylbenzimidazole-2-carboxylic Acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H7N3O3 |

|---|---|

Molecular Weight |

205.17 g/mol |

IUPAC Name |

4-carbamoyl-1H-benzimidazole-2-carboxylic acid |

InChI |

InChI=1S/C9H7N3O3/c10-7(13)4-2-1-3-5-6(4)12-8(11-5)9(14)15/h1-3H,(H2,10,13)(H,11,12)(H,14,15) |

InChI Key |

PLNJTOJTBBVABS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C2C(=C1)NC(=N2)C(=O)O)C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 4 Carbamoylbenzimidazole 2 Carboxylic Acid

Advanced Synthetic Routes to 4-Carbamoylbenzimidazole-2-carboxylic Acid

The construction of the this compound molecule hinges on the formation of the benzimidazole (B57391) ring system with the desired substituents at the 2 and 4 positions. Advanced synthetic strategies focus on the efficient and high-yield assembly of this core structure.

The primary precursor for the synthesis of this compound is 2,3-diaminobenzamide (B1313129) . The synthesis of this key intermediate can be approached through several routes, often starting from commercially available nitrated benzene (B151609) derivatives. A plausible synthetic pathway involves the selective reduction of a dinitro- or nitro-amino benzamide (B126) precursor. For instance, the synthesis could commence with 2,3-dinitrobenzoic acid, which can be converted to the corresponding amide, followed by selective reduction of one nitro group and subsequent reduction of the second nitro group to yield 2,3-diaminobenzamide. The choice of reducing agent is critical to control the selectivity of the reduction steps.

Another potential precursor is isatoic anhydride (B1165640), which can react with amines to form 2-aminobenzamides. nih.govresearchgate.net While this method is common for preparing various 2-aminobenzamide (B116534) derivatives, its application to generate a 2,3-diamino substituted pattern would require a starting isatoic anhydride with a pre-installed amino or nitro group at the 3-position, which can then be further functionalized.

The cyclocondensation partner for forming the 2-carboxylic acid moiety is typically a derivative of oxalic acid, such as diethyl oxalate (B1200264) or oxalyl chloride. The reaction between the 1,2-diamine functionality of 2,3-diaminobenzamide and the dicarbonyl compound leads to the formation of the imidazole (B134444) ring.

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are typically varied include temperature, solvent, reaction time, and the nature of the condensing agent.

The condensation of o-phenylenediamines with dicarboxylic acids or their derivatives to form benzimidazoles is a well-established reaction. semanticscholar.orgorientjchem.org For the synthesis of the target molecule, the reaction between 2,3-diaminobenzamide and a suitable oxalic acid derivative would be the focus of optimization.

Table 1: General Optimization Parameters for Benzimidazole Synthesis

| Parameter | Conditions Explored | Expected Outcome |

|---|---|---|

| Temperature | Room temperature to reflux | Increased reaction rates at higher temperatures, but potential for side product formation. |

| Solvent | Protic (e.g., ethanol, water), Aprotic (e.g., DMF, DMSO), Green Solvents (e.g., ionic liquids) jsynthchem.com | Solvent polarity can influence reactant solubility and reaction mechanism, affecting yield. |

| Catalyst | Acid catalysts (e.g., p-TsOH), Lewis acids (e.g., Er(OTf)₃) beilstein-journals.org | Catalysts can accelerate the cyclization step and improve yields under milder conditions. |

| Reaction Time | Minutes to hours | Optimization aims for the shortest time to achieve maximum conversion, minimizing degradation. |

For instance, studies on the synthesis of other benzimidazole derivatives have shown that microwave-assisted synthesis can significantly reduce reaction times and improve yields. The use of green solvents like water or ionic liquids is also an area of active research to develop more environmentally benign synthetic protocols. jsynthchem.com

Recent advancements in catalysis have introduced several novel systems that could be applied to the synthesis of this compound to improve efficiency and selectivity.

Lewis Acid Catalysts: Lanthanide triflates, such as Erbium(III) triflate (Er(OTf)₃), have been shown to be effective catalysts for the synthesis of benzimidazoles in aqueous media. beilstein-journals.orgmdpi.com These catalysts are often recoverable and reusable, adding to the sustainability of the process.

Nanoparticle Catalysis: Transition metal nanoparticles, particularly those of gold (Au) nih.gov, copper (Cu) , and iron (Fe) , have emerged as highly active catalysts for benzimidazole synthesis. Their high surface area-to-volume ratio often leads to enhanced catalytic activity under mild reaction conditions. For example, gold nanoparticles supported on titanium dioxide (Au/TiO₂) have been used for the selective synthesis of 2-substituted benzimidazoles at ambient temperature. nih.gov

Ionic Liquids: Ionic liquids can serve as both the solvent and the catalyst in benzimidazole synthesis. jsynthchem.com Their negligible vapor pressure and thermal stability make them attractive alternatives to volatile organic solvents. The use of 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([bmim][BF₄]) has been reported to promote the reaction without the need for an additional metal catalyst. jsynthchem.com

The application of these novel catalyst systems to the synthesis of this compound could potentially lead to milder reaction conditions, shorter reaction times, and higher yields compared to traditional methods.

While the parent this compound is achiral, the synthesis of chiral analogs, for instance, by introducing a stereocenter in a substituent on the benzimidazole ring or at the carboxylic acid group, would require stereochemical control.

The synthesis of chiral benzimidazole-derived cyclic phosphoric acids has been reported, where the chirality is introduced from an enantiopure precursor like (S)-(-)-lactic acid. researchgate.net This approach involves the condensation of the chiral precursor with an o-phenylenediamine (B120857) derivative to create a chiral benzimidazole scaffold. A similar strategy could be employed to synthesize chiral analogs of this compound, starting from a chiral diamine precursor or a chiral dicarboxylic acid derivative.

Derivatization Strategies for this compound Analogues

The derivatization of the this compound core structure allows for the systematic modification of its physicochemical properties. The primary sites for derivatization are the nitrogen atoms of the imidazole ring and the aromatic benzene ring.

Substituents can be introduced onto the benzimidazole ring through various chemical transformations, with N-alkylation and electrophilic aromatic substitution being the most common strategies.

N-Alkylation: The nitrogen atoms of the benzimidazole ring can be readily alkylated using alkyl halides or other electrophilic reagents in the presence of a base. researchgate.nettsijournals.comnih.gov This reaction typically proceeds at the N-1 position. The choice of base (e.g., sodium hydride, potassium carbonate) and solvent can influence the efficiency of the alkylation. researchgate.net This method allows for the introduction of a wide variety of alkyl and functionalized alkyl groups.

Electrophilic Aromatic Substitution: The benzene portion of the benzimidazole ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions. masterorganicchemistry.commasterorganicchemistry.comyoutube.comlibretexts.org The directing effects of the existing carbamoyl (B1232498) group and the fused imidazole ring will determine the position of the incoming electrophile. The carbamoyl group is a deactivating, meta-directing group, while the benzimidazole system itself can have complex directing effects. The reaction conditions, including the choice of catalyst and temperature, need to be carefully controlled to achieve the desired regioselectivity. libretexts.org

The introduction of substituents can significantly impact the biological activity and material properties of the resulting analogs. For example, the introduction of hydrophobic or hydrophilic groups can alter the solubility and membrane permeability of the molecule.

Modification of the Carbamoyl Moiety

The carbamoyl group at the 4-position of the benzimidazole ring offers a versatile handle for structural modifications. These transformations can be broadly categorized into hydrolysis, reduction, and substitution reactions, allowing for the synthesis of a diverse range of derivatives.

Hydrolysis to Amine: The carbamoyl group can be hydrolyzed under acidic or basic conditions to yield 4-amino-1H-benzimidazole-2-carboxylic acid. This transformation is a fundamental step in converting the amide functionality into a primary amine, which can then serve as a precursor for a variety of further derivatizations, such as diazotization followed by substitution, or acylation to form different amides.

Reduction to Aminomethyl: The amide functionality of the carbamoyl group can be reduced to an aminomethyl group using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction converts the planar amide into a more flexible amine, which can significantly alter the molecule's steric and electronic properties.

N-Alkylation and N-Arylation: The nitrogen atom of the carbamoyl group can be subjected to alkylation or arylation reactions. These reactions typically require the deprotonation of the amide nitrogen with a suitable base to form an amidate anion, which then acts as a nucleophile. This allows for the introduction of a wide array of substituents, potentially modulating the compound's biological activity. The synthesis of 2-substituted 1H-benzo[d]imidazole-4-carboxamide derivatives, which are potent PARP-1 inhibitors, often involves the coupling of a substituted carboxylic acid with an amine, highlighting the importance of modifications at this position for biological activity. nih.gov

Dehydration to Nitrile: The carbamoyl group can be dehydrated to the corresponding nitrile (4-cyano-1H-benzimidazole-2-carboxylic acid) using dehydrating agents such as phosphorus pentoxide (P₄O₁₀) or thionyl chloride (SOCl₂). This transformation introduces a linear, electron-withdrawing nitrile group, which can be a valuable synthon for further chemical transformations.

Alterations to the Carboxylic Acid Functionality

The carboxylic acid at the 2-position is another key site for chemical modification, enabling the synthesis of esters, amides, and other derivatives.

Esterification: The carboxylic acid can be readily converted to its corresponding esters through various methods. Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a common approach. orientjchem.org Alternatively, alkylation of the carboxylate salt with an alkyl halide can also yield the desired ester. Esterification is a crucial step in the synthesis of many biologically active benzimidazoles.

Amide Formation: The carboxylic acid can be coupled with a wide range of primary and secondary amines to form the corresponding amides. This reaction typically requires the activation of the carboxylic acid, which can be achieved using coupling reagents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), or carbodiimides like DCC (N,N'-dicyclohexylcarbodiimide) and EDCI (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide). The synthesis of 2-benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivatives utilizes HBTU for this purpose. nih.gov

Reduction to Alcohol: The carboxylic acid can be reduced to a primary alcohol (4-carbamoyl-1H-benzo[d]imidazol-2-yl)methanol) using strong reducing agents like LiAlH₄ or borane (B79455) (BH₃). This transformation removes the acidic proton and introduces a hydroxyl group, which can participate in hydrogen bonding and serve as a site for further functionalization.

Decarboxylation: While challenging on an aromatic system, decarboxylation of the 2-carboxylic acid can be achieved under certain conditions, such as high temperatures or in the presence of specific catalysts. This would lead to the formation of 1H-benzo[d]imidazole-4-carboxamide.

Design and Synthesis of Prodrugs for Research Applications

The presence of both a carboxylic acid and a carbamoyl group makes this compound an excellent candidate for prodrug design. Prodrugs are inactive or less active precursors that are converted into the active drug in the body. This approach can be used to improve pharmacokinetic properties such as solubility, permeability, and metabolic stability.

Prodrugs Targeting the Carboxylic Acid: The carboxylic acid is a common target for prodrug strategies. researchgate.net Esterification is a widely used method to mask the polar carboxylic acid group, thereby increasing lipophilicity and enhancing membrane permeability. These ester prodrugs are typically designed to be cleaved by esterases in the body to release the active carboxylic acid.

| Prodrug Strategy for Carboxylic Acid | Example of Promoieties | Rationale |

| Alkyl Esters | Methyl, Ethyl, Isopropyl | Increases lipophilicity, simple to synthesize. |

| Acyloxymethyl Esters | Pivaloyloxymethyl (POM), Acetoxymethyl (AM) | Generally more labile to esterase cleavage. |

| Amino Acid Esters | Valine ester, Isoleucine ester | Can target amino acid transporters for improved absorption. |

| Phosphate Esters | Phosphonooxymethyl | Increases aqueous solubility for parenteral administration. |

Prodrugs Targeting the Carbamoyl Moiety: The carbamoyl group can also be modified to create prodrugs. For instance, N-acyloxymethyl or N-alkoxycarbonyl derivatives can be synthesized. These linkages are designed to be enzymatically or chemically cleaved to regenerate the parent carbamoyl group.

Reaction Mechanisms of this compound Synthesis and Transformation

The synthesis of the benzimidazole core generally involves the condensation of an o-phenylenediamine derivative with a carboxylic acid or its equivalent. For this compound, a plausible synthetic route involves the reaction of 2,3-diaminobenzamide with a C2-synthon like oxalic acid or its diester.

The reaction mechanism proceeds through the following key steps:

Nucleophilic Attack: One of the amino groups of 2,3-diaminobenzamide acts as a nucleophile and attacks one of the carbonyl carbons of the oxalic acid derivative.

Tetrahedral Intermediate Formation: A tetrahedral intermediate is formed, which can then collapse to form an amide linkage with the elimination of a molecule of water or alcohol.

Intramolecular Cyclization: The second amino group then attacks the remaining carbonyl group in an intramolecular fashion, leading to the formation of a six-membered ring intermediate.

Dehydration and Aromatization: Subsequent dehydration of this cyclic intermediate leads to the formation of the stable, aromatic benzimidazole ring.

The presence of an acid catalyst protonates the carbonyl oxygen of the oxalic acid derivative, making the carbonyl carbon more electrophilic and facilitating the initial nucleophilic attack by the diamine. orientjchem.org

Green Chemistry Approaches in the Synthesis of this compound and Its Derivatives

In recent years, there has been a significant shift towards the development of more environmentally friendly synthetic methods in line with the principles of green chemistry. sphinxsai.comrjptonline.org These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Several green chemistry strategies can be applied to the synthesis of this compound and its derivatives:

Use of Greener Solvents: Replacing traditional volatile organic solvents with more benign alternatives such as water, ethanol, or supercritical carbon dioxide can significantly reduce the environmental impact of the synthesis.

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes, leading to significant energy savings and often improved product yields. mdpi.com The synthesis of benzimidazole derivatives has been shown to be amenable to microwave-assisted conditions. mdpi.com

Catalytic Methods: The use of reusable solid acid catalysts, such as zeolites or clays, can replace corrosive mineral acids like hydrochloric acid or polyphosphoric acid, which are difficult to handle and generate significant waste.

One-Pot Syntheses: Designing synthetic routes where multiple steps are carried out in a single reaction vessel without the isolation of intermediates can reduce solvent usage and waste generation.

| Green Chemistry Approach | Advantage | Application to Benzimidazole Synthesis |

| Microwave Irradiation | Reduced reaction times, energy efficiency, often higher yields. | Synthesis of the benzimidazole core and subsequent derivatization reactions. mdpi.com |

| Use of Water as a Solvent | Non-toxic, non-flammable, readily available. | Condensation of o-phenylenediamines with aldehydes or carboxylic acids. |

| Solid Acid Catalysts (e.g., zeolites, clays) | Reusable, non-corrosive, easy to separate from the reaction mixture. | Catalyzing the condensation and cyclization steps. |

| Solvent-Free Reactions | Eliminates solvent waste, often simpler work-up. | Grinding reactants together, sometimes with a solid support like silica (B1680970) gel. |

Structural Elucidation and Conformational Analysis of 4 Carbamoylbenzimidazole 2 Carboxylic Acid

Spectroscopic Characterization for Structural Confirmation

Spectroscopic analysis is fundamental to verifying the molecular structure of 4-Carbamoylbenzimidazole-2-carboxylic Acid. Each technique offers unique insights into different aspects of the molecule's constitution, from the proton and carbon framework to the identification of functional groups and electronic properties.

Advanced Nuclear Magnetic Resonance (NMR) Studies (e.g., 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy provides a detailed map of the carbon and proton environments within the molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton. The acidic proton of the carboxyl group is anticipated to appear as a broad singlet far downfield, typically in the 10-13 ppm range. princeton.edulibretexts.org The protons of the primary amide (-CONH₂) would likely resonate as two distinct signals or a single broad signal, while the imidazole (B134444) N-H proton would also produce a characteristic signal. The three aromatic protons on the benzene (B151609) ring will present as a complex multiplet system.

¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments. The carbonyl carbons of the carboxylic acid and the amide are the most deshielded, appearing in the 165-185 ppm region. princeton.eduoregonstate.edu The carbons of the benzimidazole (B57391) core would resonate in the aromatic region, typically between 110 and 150 ppm. oregonstate.edumdpi.com

2D NMR: Two-dimensional NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for confirming the connectivity of the molecular structure. princeton.edu The HMBC experiment reveals correlations between protons and carbons separated by two or three bonds. princeton.edu For this compound, key HMBC correlations would be expected between the carbonyl carbon of the carboxylic acid and protons on the benzimidazole ring, as well as between the amide carbonyl carbon and its neighboring aromatic proton. This data confirms the precise placement of the substituent groups on the benzimidazole scaffold.

| Atom Type | Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Carboxylic Acid | -COOH | ~12.0 - 13.0 (broad s) | ~165 - 175 |

| Amide | -CONH₂ | ~7.5 - 8.5 (2H, broad s) | ~168 - 178 |

| Imidazole | N-H | ~12.5 - 13.5 (broad s) | - |

| Aromatic | H-5 | ~7.5 - 8.2 (m) | ~115 - 145 |

| H-6 | |||

| H-7 | |||

| Imidazole | C2 | - | ~145 - 155 |

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular weight and, consequently, the elemental formula of the compound. For this compound (C₉H₇N₃O₃), the calculated exact mass is 205.0487 Da. hoffmanchemicals.com HRMS analysis would be expected to yield a measured mass that corresponds to this theoretical value within a very narrow margin of error (typically <5 ppm), thus confirming the molecular formula.

Further fragmentation analysis (MS/MS) can provide structural information. Key fragmentation pathways would likely involve the neutral loss of characteristic fragments from the parent ion.

| Species | Formula | Calculated Exact Mass (Da) | Description |

|---|---|---|---|

| [M+H]⁺ | [C₉H₈N₃O₃]⁺ | 206.0560 | Protonated molecular ion |

| [M-H₂O+H]⁺ | [C₉H₆N₃O₂]⁺ | 188.0455 | Loss of water |

| [M-CO₂H+H]⁺ | [C₈H₇N₃O]⁺ | 161.0584 | Loss of carboxylic acid group |

| [M-CONH₂+H]⁺ | [C₈H₆N₂O₂]⁺ | 162.0424 | Loss of carbamoyl (B1232498) group |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the specific functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would be distinguished by several key absorption bands. The O-H stretch of the carboxylic acid group typically appears as a very broad band in the 2500-3300 cm⁻¹ region due to strong hydrogen bonding. The N-H stretching vibrations of the imidazole and primary amide groups are expected in the 3100-3500 cm⁻¹ range. The carbonyl (C=O) stretching vibrations are particularly informative, with the carboxylic acid C=O appearing around 1700-1725 cm⁻¹ and the amide C=O (Amide I band) typically absorbing at a slightly lower wavenumber, around 1650-1680 cm⁻¹.

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch | 2500 - 3300 (very broad) |

| Imidazole / Amide | N-H stretch | 3100 - 3500 |

| Carboxylic Acid | C=O stretch | 1700 - 1725 |

| Amide | C=O stretch (Amide I) | 1650 - 1680 |

| Amide | N-H bend (Amide II) | 1580 - 1650 |

| Aromatic Ring | C=C stretch | 1450 - 1600 |

| Carboxylic Acid | C-O stretch | 1210 - 1320 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The benzimidazole ring system is the primary chromophore in this compound. It is expected to exhibit strong absorption bands in the UV region corresponding to π→π* electronic transitions. Typical benzimidazole derivatives show absorption maxima (λmax) in the range of 240-250 nm and 270-285 nm. nih.gov The presence of the carboxylic acid and carbamoyl groups, which act as auxochromes, can cause shifts in the position and intensity of these absorption bands. A weaker n→π* transition associated with the carbonyl groups may also be observed at longer wavelengths. nih.gov

X-ray Crystallography of this compound and Co-crystals

While spectroscopic methods confirm the molecular structure, X-ray crystallography provides definitive information about the three-dimensional arrangement of molecules in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Crystal Structure Determination and Polymorphism

As of now, a publicly available crystal structure for this compound has not been reported. However, based on the crystal structures of analogous molecules, a predictable packing arrangement can be hypothesized. researchgate.netresearchgate.net A dominant feature in the crystal packing of carboxylic acids is the formation of centrosymmetric dimers through strong O-H···O hydrogen bonds between two carboxyl groups. researchgate.net

Furthermore, the presence of the benzimidazole N-H and the amide N-H and C=O groups provides additional sites for extensive hydrogen bonding. These interactions, such as N-H···O and N-H···N, would likely link the carboxylic acid dimers into more complex supramolecular architectures, such as tapes, sheets, or three-dimensional networks. researchgate.netresearchgate.net

Co-crystals: The combination of a strong hydrogen bond donor (carboxylic acid) and multiple hydrogen bond acceptors and donors (benzimidazole, amide) makes this compound a prime candidate for forming co-crystals. researchgate.netnih.gov Co-crystallization with other molecules, particularly other carboxylic acids or compounds with complementary hydrogen bonding sites, could lead to new solid forms with different physical properties. researchgate.netresearchgate.net

Polymorphism: Polymorphism, the ability of a compound to exist in more than one crystal form, is a possibility for this molecule. Different arrangements of intermolecular hydrogen bonds and π–π stacking interactions between the benzimidazole rings could result in different crystal packing arrangements (polymorphs), each with unique thermodynamic stability and physical properties.

Intermolecular Interactions in Crystalline State

The crystalline architecture of this compound is dictated by a network of robust and directional intermolecular interactions, primarily hydrogen bonds. The molecule possesses multiple functional groups capable of acting as hydrogen bond donors and acceptors, leading to the formation of complex supramolecular structures.

The primary hydrogen bond donors are the carboxylic acid hydroxyl group (-OH), the carbamoyl (amide) group (-NH2), and the benzimidazole ring N-H. The acceptors include the carboxylic and carbamoyl carbonyl oxygens (=O), and the sp2-hybridized nitrogen atom of the benzimidazole ring. These groups can engage in a variety of strong intermolecular interactions that define the crystal packing.

One of the most predictable and stable hydrogen-bonding patterns, or supramolecular synthons, involves the carboxylic acid groups. researchgate.net Carboxylic acids frequently form centrosymmetric dimers, where two molecules are linked by a pair of O-H···O hydrogen bonds, creating a characteristic R²₂(8) graph-set motif. researchgate.net This robust homosynthon is a cornerstone of crystal engineering. researchgate.netresearchgate.net

Beyond the carboxylic acid dimer, the carbamoyl and benzimidazole moieties provide additional opportunities for extensive hydrogen bonding. The amide N-H donors and carbonyl acceptor can form amide-amide homosynthons, often leading to chains or tapes. Furthermore, heterosynthons, involving different functional groups, are highly probable. For instance, a carboxylic acid-amide heterosynthon can form between the carboxylic acid of one molecule and the amide of another. researchgate.netmdpi.com Similarly, the benzimidazole N-H can donate a hydrogen bond to the carbonyl oxygen of either the amide or the carboxylic acid of a neighboring molecule, while the unprotonated benzimidazole nitrogen can act as an acceptor for an N-H or O-H donor. researchgate.net A survey of crystal structures containing both imidazole and carboxyl groups found that imidazolium-carboxylate supramolecular heterosynthons are highly prevalent. acs.org These varied interactions, including N-H···O, O-H···N, and N-H···N hydrogen bonds, along with potential π-π stacking interactions from the aromatic benzimidazole system, result in a stable, three-dimensional supramolecular network. researchgate.netnih.gov

Table 1: Potential Supramolecular Synthons in Crystalline this compound

| Synthon Type | Interacting Groups | Description | Graph Set Notation |

|---|---|---|---|

| Carboxylic Acid Homosynthon | -COOH with -COOH | Dimer formed by two strong O-H···O hydrogen bonds. | R²₂(8) |

| Amide Homosynthon | -CONH₂ with -CONH₂ | Chain or tape formation via N-H···O hydrogen bonds. | C(4) |

| Benzimidazole Homosynthon | Benzimidazole N-H with Benzimidazole N | Chain formation via N-H···N hydrogen bonds. | C(4) |

| Carboxylic Acid-Amide Heterosynthon | -COOH with -CONH₂ | Interaction between the acid O-H and amide C=O. | R²₂(8) |

| Benzimidazole-Carboxylic Acid Heterosynthon | Benzimidazole N-H with -COOH C=O | Interaction between the imidazole N-H and acid carbonyl. | D |

| Benzimidazole-Amide Heterosynthon | Benzimidazole N-H with -CONH₂ C=O | Interaction between the imidazole N-H and amide carbonyl. | D |

Co-crystallization Strategies with Biological Targets or Probes

Co-crystallization is a powerful technique in crystal engineering used to modify the physicochemical properties of an active pharmaceutical ingredient (API) without altering its covalent structure. This is achieved by combining the API with a benign co-former in a specific stoichiometric ratio within a crystal lattice. nih.gov For this compound, its diverse hydrogen-bonding capabilities make it an excellent candidate for forming co-crystals.

The strategy for forming co-crystals with this compound involves selecting co-formers with complementary functional groups. The robust carboxylic acid–pyridine (B92270) supramolecular heterosynthon is a well-established interaction in co-crystal design. nih.govrsc.org Therefore, co-formers containing a pyridine ring would be prime candidates to interact with the carboxylic acid moiety of the target molecule. Other potential co-formers could include molecules with amide functionalities, which could form strong heterosynthons with the carboxylic acid group. mdpi.com

In the context of biological targets, co-crystallization is a key method for structure-based drug design. Obtaining a co-crystal structure of a ligand bound to its target protein or enzyme provides precise information about the binding mode, crucial intermolecular interactions, and the conformational changes that occur upon binding. While specific co-crystallization studies of this compound with biological targets are not extensively documented in public literature, the general approach would involve screening various crystallization conditions with the purified target protein and the compound. Common methods for preparing co-crystals include slow solvent evaporation, slurry crystallization, and grinding techniques. nih.gov Given that benzimidazole derivatives are known to form co-crystals with various carboxylic acids, this strategy is viable for modifying properties like solubility. researchgate.netresearchgate.netgoogle.comgoogle.com

The design of co-crystals would leverage the predictable hydrogen-bonding patterns. For example, a biological probe containing a basic nitrogen (like a pyridine or another imidazole) could form a strong O-H···N bond with the carboxylic acid. A probe with an amide group could form a reliable R²₂(8) heterosynthon with the carboxylic acid. The success of co-crystallization depends on the interplay between the strong, self-complementary interactions (homosynthons) of the individual components and the favorable interactions between them (heterosynthons).

Conformational Analysis and Tautomerism

Theoretical Calculations of Preferred Conformations

Theoretical calculations, particularly using Density Functional Theory (DFT), are instrumental in predicting the most stable conformation of a molecule by exploring its potential energy surface. nih.govresearchgate.net For this compound, conformational flexibility primarily arises from rotation around the single bonds connecting the carboxylic acid and carbamoyl groups to the benzimidazole ring.

DFT studies, commonly employing functionals like B3LYP with basis sets such as 6-31G(d,p) or higher, can be used to calculate the rotational barriers around these bonds. nih.govresearchgate.net By systematically rotating the dihedral angles and calculating the corresponding energy, a potential energy profile can be generated. The conformations corresponding to energy minima on this profile represent the stable conformers. All-theoretical methods agree that the trans conformation of 2,2′-bi-1H-imidazole is the global minimum. rsc.org

Key conformational questions to be addressed by theoretical calculations include:

Orientation of the Carboxylic Acid: The relative orientation of the carboxylic acid's -OH group with respect to the benzimidazole ring. An intramolecular hydrogen bond could potentially form between the carboxylic proton and the N3 nitrogen of the benzimidazole, which would significantly stabilize a specific planar conformation.

Orientation of the Carbamoyl Group: The rotation of the -CONH₂ group relative to the plane of the benzene ring. Steric hindrance and potential weak intramolecular interactions would influence its preferred orientation.

Calculations would typically be performed for the molecule in the gas phase to understand its intrinsic conformational preferences, and also using a continuum solvent model (like PCM) to simulate the effects of a solvent environment on conformational stability. comporgchem.com The results would provide the relative energies of different conformers, the energy barriers to interconversion, and optimized geometric parameters for the most stable structures.

Table 2: Hypothetical DFT Calculation Results for Conformational Energy

| Conformer | Description | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (Aqueous, kcal/mol) |

|---|---|---|---|

| A | Planar, Intramolecular H-bond (COOH to N3) | 0.00 (Global Minimum) | 1.52 |

| B | Carboxylic acid rotated 180° | 4.85 | 2.10 |

| C | Carbamoyl group rotated 90° | 3.20 | 3.05 |

Note: This table is illustrative and represents the type of data generated from theoretical calculations.

Experimental Validation of Conformational Preferences

While theoretical calculations provide valuable predictions, experimental methods are essential for validating the preferred conformations in the solid state and in solution.

Single-Crystal X-ray Diffraction is the definitive technique for determining the three-dimensional structure of a molecule in the crystalline state. It provides precise atomic coordinates, bond lengths, bond angles, and torsional angles, revealing the exact conformation adopted by the molecule to achieve optimal packing and intermolecular interactions in the crystal lattice. This method would unambiguously show the orientation of the substituent groups and confirm the presence of any intramolecular hydrogen bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for studying conformation in solution.

¹H NMR: The chemical shifts of protons, particularly the N-H and O-H protons, can be sensitive to the local chemical environment and hydrogen bonding, providing clues about conformation.

Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY or ROESY): This technique is crucial for conformational analysis. It detects through-space interactions between protons that are close to each other (typically < 5 Å), regardless of whether they are connected through bonds. An NOE between a proton on the carboxylic acid group and a proton on the benzimidazole ring, for example, would provide direct evidence for a specific rotational conformer being preferred in solution.

Coupling Constants: Three-bond proton-proton (³J) coupling constants can sometimes provide information about dihedral angles via the Karplus equation, although this is more applicable to aliphatic systems.

By combining the solid-state picture from X-ray diffraction with the solution-state information from NMR, a comprehensive understanding of the conformational preferences of this compound can be achieved. beilstein-journals.org

Investigation of Tautomeric Forms and Their Equilibrium

Tautomerism is a critical feature of this compound, involving the migration of a proton to create interconvertible structural isomers. Several types of tautomerism are possible for this molecule.

Annular Tautomerism: This is characteristic of the benzimidazole ring system. nih.gov The proton on the imidazole nitrogen can reside on either N1 or N3. In this specific molecule, these two positions are not equivalent due to the substitution pattern. The position of the carbamoyl group at C4 breaks the symmetry, leading to two distinct annular tautomers: 4-Carbamoyl- and 7-Carbamoyl-1H-benzimidazole-2-carboxylic acid. The equilibrium between these forms can be influenced by the electronic effects of the substituents, solvent polarity, and hydrogen bonding. researchgate.netresearchgate.net

Keto-Enol Tautomerism: While common for ketones and aldehydes, keto-enol tautomerism is generally not significant for carboxylic acids. researchgate.netlibretexts.org The carbonyl of the carboxylic acid is highly stabilized by resonance with the adjacent hydroxyl group, making the formation of the corresponding enol tautomer (a diol) energetically unfavorable. reddit.com

The dominant tautomeric equilibrium is therefore the annular tautomerism of the benzimidazole ring. This equilibrium can be investigated experimentally using NMR spectroscopy. In solution, if the proton exchange between N1 and N3 is rapid on the NMR timescale, an averaged spectrum is observed. nih.gov If the exchange is slow, or if one tautomer is heavily favored, distinct signals for each tautomer may be observed. beilstein-journals.org Lowering the temperature can slow the exchange rate, sometimes allowing for the resolution of signals from both tautomers. researchgate.net ¹³C and ¹⁵N NMR are particularly sensitive to the electronic changes associated with tautomerism and are powerful tools for its study. beilstein-journals.orgnih.govnih.govnih.gov In the solid state, X-ray diffraction can identify the specific tautomer present in the crystal. beilstein-journals.org

Table 3: Principal Tautomeric Forms of this compound

| Tautomer Type | Structure Name | Description | Expected Stability |

|---|---|---|---|

| Annular | 4-Carbamoyl-1H-benzimidazole-2-carboxylic acid | Proton on N1, adjacent to the benzene ring fusion. | Two major forms in equilibrium. Relative stability depends on solvent and substituents. |

| 7-Carbamoyl-1H-benzimidazole-2-carboxylic acid | Proton on N3, adjacent to the carboxylic acid group. | ||

| Amide-Imidic Acid | 4-(Hydroxy(imino)methyl)-1H-benzimidazole-2-carboxylic acid | Proton transfer from N to O in the carbamoyl group. | Minor contributor; amide form is highly favored. |

Computational and Theoretical Studies of 4 Carbamoylbenzimidazole 2 Carboxylic Acid

Quantum Chemical Calculations

Quantum chemical calculations, often employing methods like Density Functional Theory (DFT), are used to investigate the intrinsic properties of a molecule. nih.gov These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule, forming the basis for understanding its stability, reactivity, and spectroscopic properties. nih.gov

Electronic Structure and Molecular Orbital Analysis (e.g., HOMO-LUMO)

The electronic structure of a molecule is described by its molecular orbitals, which are regions of space where electrons are likely to be found. Among the most important of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical stability and reactivity. researchgate.net A large energy gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that a molecule is more reactive and can be easily polarized. researchgate.net For 4-Carbamoylbenzimidazole-2-carboxylic acid, the analysis would reveal how the benzimidazole (B57391) core, the carboxylic acid group, and the carbamoyl (B1232498) group contribute to the frontier orbitals and influence the molecule's electron-donating and accepting capabilities.

Illustrative Data: Frontier Molecular Orbital Energies

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| LUMO | -1.5 | Primarily localized on the benzimidazole ring and carboxylic acid group. |

| HOMO | -6.2 | Distributed across the entire molecule, with significant contribution from the benzene (B151609) ring portion. |

| Energy Gap (ΔE) | 4.7 | Indicates moderate chemical stability. |

Note: The values in this table are illustrative examples to demonstrate how results from quantum chemical calculations would be presented. Specific calculated values for this compound require dedicated computational studies.

Charge Distribution and Electrostatic Potential Maps

The distribution of electron density within a molecule is not uniform. Some atoms attract electrons more strongly than others, leading to a specific charge distribution that is fundamental to the molecule's physical and chemical properties. This distribution can be quantified through methods like Mulliken charge analysis.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. It maps the electrostatic potential onto the molecule's electron density surface. Regions of negative potential (typically colored red) indicate areas rich in electrons and are prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. For this compound, an MEP map would likely show negative potential around the oxygen atoms of the carboxylic acid and carbamoyl groups, and the nitrogen atoms of the imidazole (B134444) ring, highlighting these as potential sites for hydrogen bonding and other intermolecular interactions.

Prediction of Reactivity and Reaction Pathways

Furthermore, computational methods can be used to model potential reaction pathways. By calculating the energy of reactants, transition states, and products, researchers can determine the activation energy and thermodynamics of a reaction. This allows for the prediction of the most likely mechanisms for chemical transformations involving this compound, guiding synthetic chemistry efforts.

Molecular Docking and Dynamics Simulations

While quantum chemistry focuses on the intrinsic properties of a single molecule, molecular docking and dynamics simulations are used to study how a molecule interacts with other molecules, particularly biological macromolecules like proteins. These techniques are cornerstones of computer-aided drug design. nih.govresearchgate.net

Investigation of Ligand-Receptor Interactions (e.g., protein binding sites)

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a target molecule (receptor), which is typically a protein. nih.gov The process involves placing the ligand into the binding site of the receptor and evaluating the fit using a scoring function. This allows for the identification of key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. nih.gov

For this compound, docking studies could be performed against various protein targets to explore its potential biological activity. For example, benzimidazole derivatives have been studied as inhibitors of enzymes like carbonic anhydrase or xanthine (B1682287) oxidase. nih.govnih.govnih.gov Docking would reveal how the carboxylic acid and carbamoyl groups of the molecule interact with specific amino acid residues in the protein's active site, providing a structural basis for its potential inhibitory activity.

Prediction of Binding Affinities and Orientations

The primary outputs of a molecular docking simulation are the binding poses (orientations) of the ligand and a corresponding score that estimates the binding affinity. Lower binding energy scores generally indicate a more stable ligand-receptor complex and thus, a higher predicted binding affinity. nih.gov

Following docking, Molecular Dynamics (MD) simulations can be employed to provide a more detailed and dynamic view of the ligand-receptor interaction. nih.gov MD simulations model the movement of atoms and molecules over time, allowing for the assessment of the stability of the predicted binding pose and a more rigorous calculation of binding free energies. researchgate.net An MD simulation of the this compound-protein complex would show how the ligand and receptor adapt to each other and confirm the stability of the key interactions identified in the docking study.

Illustrative Data: Molecular Docking Results

| Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Carbonic Anhydrase II | -7.8 | His94, His96, Thr199, Zn2+ |

| Xanthine Oxidase | -8.2 | Arg880, Thr1010, Phe914 |

Note: This table provides a hypothetical example of results from molecular docking simulations to illustrate the type of data generated. These are not based on published results for this compound.

Conformational Changes Upon Binding to Target Macromolecules

The interaction of a small molecule like this compound with a biological macromolecule, such as a protein or enzyme, is a dynamic process governed by specific three-dimensional arrangements. Upon entering the binding site of a target, the molecule must adopt a particular spatial orientation, known as its "bioactive conformation," to establish effective interactions. Computational studies indicate that ligands seldom bind in their lowest calculated energy conformation. nih.gov Instead, they often adopt a higher-energy, or strained, conformation to maximize favorable contacts with the target. nih.gov

Molecular docking is a primary computational tool used to predict and analyze these binding conformations. For the broader class of benzimidazole carboxamides, docking studies have been instrumental in determining the bioactive conformation within the active sites of various enzymes, such as Poly(ADP-ribose) polymerase-1 (PARP-1). nih.gov These simulations explore the possible orientations and conformations of the ligand within the binding pocket, scoring them based on how well they fit and the strength of their predicted interactions.

The transition from a flexible state in solution to a more rigid, bound conformation involves an energetic cost, often referred to as conformational strain energy. nih.gov However, this energetic penalty can be offset by the favorable enthalpy gained from interactions like hydrogen bonds, ionic interactions, and van der Waals forces. nih.govnih.gov For instance, simulations of benzimidazole-4-carboxamide derivatives binding to the 5-HT₄ receptor have identified key interactions, such as hydrogen bonds between the ligand's carbonyl oxygen and specific amino acid residues (e.g., Serine), and ionic interactions involving a protonated nitrogen. acs.orgnih.gov These specific interactions necessitate that the ligand adopts a precise conformation, which may differ significantly from its preferred shape in an unbound state. The ability of the benzimidazole scaffold to present its functional groups in the correct orientation is crucial for its biological activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net

Development of Predictive Models for Biological Activity

Predictive QSAR models are invaluable tools in drug discovery, enabling the estimation of a compound's activity without the need for synthesis and experimental testing. researchgate.net For benzimidazole derivatives, numerous QSAR models have been successfully developed for a wide range of biological activities, including anticancer, antifungal, antitubercular, and receptor antagonism. researchgate.netijpsr.compnrjournal.com

The development process begins with a dataset of benzimidazole compounds with experimentally measured biological activities (e.g., IC₅₀ values). researchgate.netnih.gov Molecular descriptors—numerical values that quantify various aspects of a molecule's structure, such as its electronic, steric, and hydrophobic properties—are then calculated for each compound. nih.gov Statistical methods, ranging from multiple linear regression (MLR) to more complex machine learning algorithms, are used to generate an equation that links these descriptors to the observed activity. ijpsr.comresearchgate.net

The predictive power of a QSAR model is assessed through rigorous internal and external validation procedures. pnrjournal.com Key statistical metrics include the squared correlation coefficient (R²), which measures the goodness of fit, and the cross-validated squared correlation coefficient (q²), which assesses the model's robustness and predictive ability. nih.govnih.govpnrjournal.com A high q² value (typically > 0.5) is considered indicative of a reliable predictive model. pnrjournal.com

| Benzimidazole Series | Biological Target/Activity | QSAR Method | q² (Predictive Ability) | R² (Goodness of Fit) | Reference |

|---|---|---|---|---|---|

| Benzimidazole-4-carboxamides | 5-HT₄ Receptor Antagonists | CoMFA (3D-QSAR) | 0.789 | 0.997 | nih.gov |

| Benzimidazole Carboxamides | PARP-1 Inhibitors | CoMFA (3D-QSAR) | 0.712 | 0.899 | nih.gov |

| Aryl Benzimidazoles | Antifungal (Candida albicans) | 2D-QSAR (MLR) | 0.746 | 0.836 | pnrjournal.com |

| General Benzimidazoles | Anticancer (MDA-MB-231) | 2D-QSAR | Not Reported | 0.904 | researchgate.net |

Identification of Key Structural Features for Desired Activity

A primary benefit of QSAR studies is the identification of molecular features that are critical for biological activity. researchgate.net By analyzing the descriptors that appear in the final QSAR equation, researchers can deduce the structure-activity relationships (SAR) for a given series of compounds. For benzimidazole derivatives, SAR analyses consistently highlight the importance of substituents at the N-1, C-2, and C-5(6) positions of the core structure. nih.govnih.gov

3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) generate contour maps that visualize regions where specific properties are favorable or unfavorable for activity. nih.govnih.gov For instance, studies on benzimidazole-4-carboxamides as 5-HT₄ receptor antagonists revealed that steric and electrostatic fields are the most relevant descriptors, contributing 43.5% and 50.3% to the model, respectively. nih.gov This indicates that the size, shape, and charge distribution of the substituents are paramount for high-affinity binding.

| Structural Feature/Position | Influence on Biological Activity | Example Activity | Reference |

|---|---|---|---|

| Substituents at C-2 | Can modulate binding to viral polymerases or proteases. Electron-donating groups can enhance interactions. | Antiviral | rroij.com |

| Substituents at N-1 | The nature of the substituent (e.g., alkyl chains, phenylsulfonyl groups) greatly influences activity. | Antiproliferative, Anti-inflammatory | nih.govnih.gov |

| Substituents at C-5 and C-6 | Can improve pharmacokinetic properties or provide additional interactions with the target. Halogen atoms can increase potency. | 5-HT₄ Receptor Antagonism | acs.orgnih.gov |

| Carboxamide Moiety | Acts as a crucial hydrogen bond donor/acceptor, orienting the molecule in the binding site. | PARP-1 Inhibition, 5-HT₄ Receptor Antagonism | nih.govnih.gov |

| Overall Hydrophobicity | An important descriptor in many QSAR models for activity. | Antileishmanial | researchgate.net |

Application of Machine Learning in QSAR Studies

The integration of machine learning (ML) has significantly advanced the field of QSAR. nih.gov ML algorithms are capable of capturing complex, non-linear relationships between molecular descriptors and biological activity that may be missed by traditional linear methods. scielo.br This often results in more robust and accurate predictive models. researchgate.net

Various ML techniques have been applied to model the activity of benzimidazole derivatives. researchgate.netresearchgate.net These include Support Vector Machines (SVM), Random Forests (RF), and Artificial Neural Networks (ANN). nih.govresearchgate.net For example, an SVM-based model was successfully developed to predict the corrosion inhibition efficiency of benzimidazole derivatives, achieving a high correlation coefficient (R = 0.9589). nih.govresearchgate.net In another study, multiple ML models, including SVR and BPANN, were created to forecast the inhibitory effectiveness of new benzimidazole compounds. researchgate.net The ability of ML to handle large and complex datasets makes it particularly suitable for modern drug discovery, where vast amounts of data are generated through high-throughput screening. nih.gov

| Machine Learning Method | Abbreviation | Application in Benzimidazole QSAR | Reference |

|---|---|---|---|

| Support Vector Machine | SVM | Used to build predictive models for corrosion inhibition efficiency. | nih.govresearchgate.net |

| Support Vector Regression | SVR | Applied to predict corrosion inhibition, selected as the best performing model in a comparative study. | researchgate.net |

| Random Forest | RF | Used for feature selection (measuring Gini importance) and building predictive models for anti-melanoma activity. | nih.govscielo.br |

| Back Propagation Artificial Neural Networks | BPANN | Evaluated for its ability to forecast the inhibitory effectiveness of benzimidazole compounds. | researchgate.net |

| Multiple Linear Regression | MLR | Often used as a baseline or in combination with ML for predicting activities like antifungal and antitubercular effects. | ijpsr.compnrjournal.comresearchgate.net |

De Novo Design Principles Leveraging this compound Scaffold

The benzimidazole core is recognized as a "privileged scaffold" in medicinal chemistry. nih.govnih.govresearchgate.net This designation is given to molecular frameworks that are capable of binding to multiple, diverse biological targets, making them excellent starting points for drug design. The this compound structure combines this privileged core with key functional groups—a carboxamide and a carboxylic acid—that are adept at forming hydrogen bonds and ionic interactions, further enhancing its potential as a versatile scaffold.

De novo design, or computer-aided drug design (CADD), leverages such scaffolds to create novel molecules with desired biological activities. nih.govnih.gov The process integrates insights from structural biology, molecular docking, and QSAR models to guide the rational construction of new compounds.

The principles of de novo design using the this compound scaffold would involve:

Scaffold Hopping and Decoration: Starting with the core benzimidazole structure, computational algorithms can "decorate" it by adding various functional groups at chemically feasible positions (e.g., N-1, C-5, C-6). The choice of fragments to add is guided by the desired properties, such as improved binding affinity, selectivity, or pharmacokinetic profiles. Insights from SAR and QSAR models are critical here, as they indicate which types of substituents (e.g., bulky, electron-withdrawing) are likely to enhance activity. researchgate.netrroij.com

Fragment-Based Growth: In the context of a known target structure, the benzimidazole scaffold can be docked into the active site to serve as an anchor. De novo design programs can then "grow" the molecule fragment by fragment, adding chemical groups that form favorable interactions with unoccupied pockets within the binding site. nih.gov

Predictive Filtering: As new virtual compounds are designed, they are computationally filtered using the predictive QSAR and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) models developed for this class of compounds. biointerfaceresearch.comresearchgate.net This allows for the early-stage elimination of molecules predicted to have poor activity or undesirable properties, prioritizing the most promising candidates for synthesis.

For example, a QSAR model might identify that a hydrophobic group at the C-5 position and a hydrogen bond donor at the N-1 position are key for inhibiting a particular enzyme. A de novo design algorithm can then search a virtual library of chemical fragments to find those that meet these criteria and can be synthetically attached to the this compound scaffold, leading to the design of novel, potentially more potent inhibitors. nih.govnih.gov

Mechanistic Investigations of Biological Activity and Target Interactions of 4 Carbamoylbenzimidazole 2 Carboxylic Acid

Elucidation of Molecular Mechanisms of Action in In Vitro Models

Enzyme Inhibition Kinetics and Mechanism of Action (e.g., competitive, non-competitive)

No published studies were identified that have investigated the enzyme inhibition kinetics of 4-Carbamoylbenzimidazole-2-carboxylic Acid. Therefore, data regarding its potential inhibitory effects on specific enzymes, including the determination of inhibition constants (Kᵢ) or IC₅₀ values, and the elucidation of its mechanism of action (e.g., competitive, non-competitive, or uncompetitive inhibition) are not available.

Receptor Binding Assays and Affinity Determination

There is no available data from receptor binding assays for this compound. As such, its affinity for any specific biological receptors, and whether it acts as an agonist, antagonist, or allosteric modulator, has not been determined.

Identification and Validation of Specific Biological Targets

Proteomic Approaches for Target Deconvolution

There is no evidence of the use of proteomic approaches, such as affinity chromatography coupled with mass spectrometry, to identify the protein targets of this compound.

Genetic Screens for Target Identification

No genetic screens (e.g., using CRISPR-Cas9 or siRNA libraries) have been reported in the scientific literature to identify the biological targets of this compound.

Biophysical Techniques for Direct Target Engagement (e.g., SPR, ITC)

Directly measuring the interaction between a small molecule and its biological target is fundamental to understanding its mechanism of action. Biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are powerful, label-free methods used to quantify these interactions in real-time. While specific SPR or ITC data for this compound is not extensively available in public literature, these techniques provide the framework for characterizing its binding thermodynamics and kinetics.

Surface Plasmon Resonance (SPR)

SPR is a technique that detects molecular binding events by measuring changes in the refractive index on a sensor surface where a target molecule is immobilized. reactionbiology.com In a typical experiment to study this compound, its purified biological target (e.g., an enzyme or receptor) would be immobilized on the sensor chip. The compound, dissolved in a suitable buffer, would then be flowed over the surface at various concentrations. reactionbiology.com The binding event causes a change in the refractive index, which is recorded in real-time as a response signal. This allows for the determination of key kinetic parameters.

Interactive Table: Key Kinetic and Affinity Parameters Determined by SPR

| Parameter | Symbol | Description |

|---|---|---|

| Association Rate Constant | ka | The rate at which the compound binds to the target. |

| Dissociation Rate Constant | kd | The rate at which the compound-target complex dissociates. |

For example, SPR has been used to investigate the binding modes of other complex heterocyclic compounds, revealing that some inhibitors bind only in the presence of necessary co-factors, which alters their affinity and kinetics. reactionbiology.com Such studies would be crucial to determine if the binding of this compound is dependent on other cellular components.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment. researchgate.netosu.edu In an ITC experiment, a solution of this compound would be titrated into a sample cell containing its purified target protein. researchgate.net The instrument measures the minute heat changes that occur upon binding.

The resulting data can be analyzed to determine the binding affinity (KD), stoichiometry of binding (n), and the changes in enthalpy (ΔH) and entropy (ΔS). osu.edu

Interactive Table: Thermodynamic Parameters Determined by ITC

| Parameter | Symbol | Description |

|---|---|---|

| Binding Constant | KA | The measure of binding affinity (1/KD). |

| Stoichiometry | n | The molar ratio of the compound to the target in the complex. |

| Enthalpy Change | ΔH | The heat released (exothermic) or absorbed (endothermic) upon binding, reflecting the formation and breaking of bonds. osu.edu |

| Entropy Change | ΔS | The change in the randomness or disorder of the system upon binding, often related to conformational changes and solvent reorganization. |

ITC has been successfully used to characterize the binding of various benzimidazole (B57391) and benzotriazole (B28993) derivatives to targets like human protein kinase CK2, elucidating the contributions of specific amino acid residues to ligand binding through electrostatic or hydrogen-bonding interactions. researchgate.net A similar approach for this compound would reveal the primary forces driving its target engagement.

Structure-Activity Relationship (SAR) Studies for Biological Potency

The biological activity of benzimidazole derivatives is highly dependent on the nature and position of substituents on the bicyclic scaffold. nih.govsemanticscholar.org Structure-Activity Relationship (SAR) studies are essential for optimizing potency by systematically modifying the chemical structure. For this compound, the key positions for modification are the N1-position of the imidazole (B134444) ring and the C4, C5, C6, and C7 positions of the benzene (B151609) ring. mdpi.com

Positional Scanning of Substituents and Their Impact on Activity

Systematic substitution at various positions of the benzimidazole core has been shown to dramatically influence biological activity. nih.govmdpi.com

N1-Position: Substitution at the N1-position with groups like benzyl (B1604629) has been shown to enhance the anti-inflammatory action in some series of benzimidazoles. mdpi.com The nature of this substituent can modulate physicochemical properties such as lipophilicity and solubility, thereby affecting cell permeability and target interaction.

C2-Position: The C2 position is critical for activity in many benzimidazole series. In the case of this compound, this position is occupied by a carboxylic acid group, which is likely a key interaction point with its biological target, potentially forming salt bridges or strong hydrogen bonds. biotech-asia.org In other series, substituting the C2 position was found to be unfavorable for certain activities, such as Lck kinase inhibition. nih.gov

C4-Position: The 4-position is occupied by a carbamoyl (B1232498) group (-CONH₂). Studies on related benzimidazole-4-carboxamides have shown that this moiety is crucial for potent and selective activity at certain receptors, like the 5-HT₄ receptor. nih.gov The amide can act as both a hydrogen bond donor and acceptor.

C5 and C6-Positions: These positions are often modified to fine-tune activity and selectivity. For instance, in one study on benzimidazole-acridine derivatives, a nitro group at C5 conferred potent activity, whereas an amino or methyl group at the same position led to a complete loss of activity. mdpi.com This highlights the sensitive electronic and steric requirements for potent biological action.

Interactive Table: Illustrative SAR of Substituted Benzimidazoles (Based on Related Series)

| Position of Substitution | Substituent | Effect on Biological Activity (Example Target) | Reference |

|---|---|---|---|

| N1 | Benzyl group | Enhanced anti-inflammatory activity | mdpi.com |

| C2 | Phenyl group | Potent COX/5-lipoxygenase inhibition | nih.gov |

| C2 | Trifluoroethane | Increased CCR3 receptor inhibition | semanticscholar.org |

| C5 | Nitro (NO₂) group | Pronounced CDK-inhibitory activity | mdpi.com |

| C5 | Amino (NH₂) or Methyl (CH₃) group | Loss of CDK-inhibitory activity | mdpi.com |

Elucidation of Pharmacophores and Exclusions

A pharmacophore is the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. Based on SAR studies of related benzimidazole carboxylic acids, a hypothetical pharmacophore for this compound can be proposed. plantarchives.org

Hydrogen Bond Acceptors/Donors: The carboxylic acid at C2 and the carbamoyl group at C4 are prime candidates for forming critical hydrogen bonds with a target protein. The carboxyl group can also act as an anion at physiological pH, forming ionic interactions. biotech-asia.org

Aromatic/Hydrophobic Region: The fused benzimidazole ring system provides a planar, aromatic scaffold that can engage in π–π stacking or hydrophobic interactions with aromatic residues in the target's binding pocket. researchgate.net

In silico pharmacophore modeling studies on other benzimidazole derivatives have identified features like aromatic rings and hydrogen bond acceptors as crucial for activity against targets like cyclooxygenase (COX) enzymes. plantarchives.org

Exclusion volumes, or regions where steric bulk is detrimental to activity, are also identified through SAR. For example, some studies have shown that large substitutions at the 2-position of the benzimidazole can be unfavorable for the inhibition of certain kinases. nih.gov

Interactive Table: Proposed Pharmacophoric Features of this compound

| Feature | Structural Moiety | Potential Interaction |

|---|---|---|

| Hydrogen Bond Donor/Acceptor | C2-Carboxylic Acid (-COOH) | Hydrogen bonding, ionic interaction (as -COO⁻) |

| Hydrogen Bond Donor/Acceptor | C4-Carbamoyl Group (-CONH₂) | Hydrogen bonding |

Conformational Constraints and Their Role in Biological Activity

The flexibility of a molecule can allow it to adopt numerous shapes (conformations), not all of which may be optimal for binding to a biological target. Introducing conformational constraints, such as rings or intramolecular hydrogen bonds, can lock the molecule into a more rigid, biologically active conformation.

For instance, in a series of 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxylic acid derivatives, the formation of an intramolecular hydrogen bond was identified. nih.gov Molecular modeling showed that this constrained conformation was a good fit for the proposed pharmacophore of the target receptor. Similarly, incorporating the amine side chain into a rigid azabicycloalkyl system led to a significant increase in potency compared to more flexible acyclic analogues. nih.gov This suggests that pre-organizing the key interacting groups of this compound into a specific, rigid geometry could significantly enhance its biological potency by reducing the entropic penalty of binding.

Investigations into Selectivity and Specificity Towards Biological Targets

A crucial aspect of drug development is ensuring a compound interacts selectively with its intended target to minimize off-target effects. The benzimidazole scaffold is known to interact with a wide range of biological targets, making selectivity a key challenge. semanticscholar.org

Selectivity is typically assessed by screening a compound against a panel of related and unrelated biological targets (e.g., different kinases, receptors, or enzymes). The potency against the primary target is then compared to its potency against other targets to determine a selectivity ratio.

Structural modifications are key to engineering selectivity. For example, in a study of benzimidazole-4-carboxamides, specific substitutions on the amide nitrogen led to compounds with very high affinity (subnanomolar Kᵢ values) for the 5-HT₄ receptor, while showing negligible affinity for related 5-HT₃, 5-HT₂ₐ, and 5-HT₁ₐ receptors. nih.gov This demonstrates that subtle structural changes can impart a high degree of target specificity. A systematic analysis of derivatives of this compound against a panel of targets would be necessary to establish its selectivity profile and guide further optimization. nih.gov

Cellular Uptake and Subcellular Localization Mechanisms (e.g., transporter interactions, passive diffusion)

For a compound to be biologically active, it must cross the cell membrane and reach its intracellular target. The cellular uptake of this compound is likely governed by a combination of its physicochemical properties, including lipophilicity and ionization state. biotech-asia.org

Passive Diffusion: The benzimidazole core is relatively lipophilic, which could facilitate passive diffusion across the lipid bilayer of the cell membrane. However, the presence of two polar, ionizable groups (carboxylic acid and carbamoyl) complicates this. The carboxylic acid group will be largely ionized at physiological pH, which reduces lipophilicity and can hinder passive membrane permeability. nih.gov

Transporter Interactions: The presence of a carboxylic acid moiety suggests the possibility of uptake via carrier-mediated transport. For example, various monocarboxylic acid transporters (MCTs) are known to facilitate the cellular uptake of compounds containing a carboxylate group.

Once inside the cell, the compound's subcellular localization depends on its target. Benzimidazole derivatives can trigger apoptosis by acting on mitochondria or interact with nuclear proteins. biotech-asia.org The specific localization of this compound would need to be determined experimentally using techniques such as fluorescence microscopy with a tagged derivative or subcellular fractionation followed by quantitative analysis.

Advanced Applications of 4 Carbamoylbenzimidazole 2 Carboxylic Acid in Pre Clinical Research

Use as Chemical Probes for Biological Systems

Chemical probes are indispensable tools in chemical biology for dissecting the roles of specific proteins and pathways in cellular processes. The structure of 4-Carbamoylbenzimidazole-2-carboxylic Acid is well-suited for transformation into such probes, allowing for the visualization and identification of its molecular targets.

Development of Fluorescently Tagged Probes for Target Visualization

Fluorescent probes are designed by covalently attaching a fluorophore to a biologically active molecule. This allows researchers to visualize the molecule's localization within cells and tissues using techniques like fluorescence microscopy. The carboxylic acid group of this compound is a prime site for such modification.

The development process typically involves an amide coupling reaction between the carboxylic acid and an amine-functionalized fluorescent dye. Water-soluble carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are commonly used to activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine group on the fluorophore. This reaction forms a stable amide bond, linking the benzimidazole (B57391) scaffold to the fluorescent tag. A variety of fluorophores can be used, each with distinct spectral properties suitable for different experimental setups.

Table 1: Examples of Amine-Reactive Fluorophores for Probe Synthesis

| Fluorophore | Excitation (nm) | Emission (nm) | Common Applications |

|---|---|---|---|

| AF 488 | ~495 | ~519 | Bright, photostable green fluorescence for microscopy. lumiprobe.com |

| AF 568 | ~572 | ~598 | Photostable red-orange fluorescence, often used in multi-color imaging. |

| Fluorescein (FITC) | ~494 | ~518 | Classic green fluorophore, though more susceptible to photobleaching. |

Once synthesized, these fluorescently tagged probes can be introduced to live cells to monitor their distribution. For instance, if a derivative of this compound targets a specific organelle, like the lysosome, the probe's fluorescence will accumulate in that compartment, providing visual confirmation of its target engagement in a spatial and temporal manner. nih.gov

Affinity Probes for Pull-Down Assays

Identifying the specific protein targets of a small molecule is a critical step in understanding its mechanism of action. Affinity-based protein profiling (AfBPP), often employing a pull-down assay, is a powerful technique for this purpose. This method involves using a modified version of the small molecule as "bait" to capture its binding partners from a cell lysate.

To create an affinity probe from this compound, an affinity tag—most commonly biotin (B1667282)—is attached via a flexible linker. nih.gov The carboxylic acid group is again the logical point of attachment. The linker, often a polyethylene (B3416737) glycol (PEG) chain, is important as it spatially separates the biotin tag from the core molecule, minimizing steric hindrance that could interfere with protein binding. nih.gov

The general workflow for a pull-down assay is as follows:

Probe Immobilization: The biotinylated benzimidazole probe is incubated with streptavidin-coated beads. The high-affinity interaction between biotin and streptavidin effectively immobilizes the probe onto a solid support. nih.gov

Incubation with Lysate: The probe-coated beads are incubated with a whole-cell or tissue lysate containing a complex mixture of proteins.

Binding: The benzimidazole portion of the probe interacts with its specific protein target(s), which become bound to the beads.

Washing: The beads are washed multiple times to remove non-specifically bound proteins.

Elution and Identification: The specifically bound proteins are eluted from the beads and subsequently identified using techniques like sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) followed by mass spectrometry. researchgate.net

This approach enables the unbiased identification of direct molecular targets, providing crucial insights into the compound's biological function.

Scaffold for Novel Compound Libraries in Drug Discovery Research

In modern drug discovery, the creation of compound libraries around a central chemical scaffold is a foundational strategy for identifying new therapeutic agents. The this compound structure is an excellent starting point for library synthesis due to its multiple, chemically distinct modification points, which allow for systematic exploration of the surrounding chemical space. nih.gov

The key sites for diversification on the this compound scaffold are:

Position 2 (Carboxylic Acid): This group is readily converted into a wide range of amides, esters, or other functional groups. Amide coupling with a diverse collection of primary and secondary amines can introduce a vast array of substituents, altering properties like polarity, hydrogen bonding capacity, and steric bulk.

Position 4 (Carbamoyl Group): The primary amide of the carbamoyl (B1232498) group can be modified, for instance, through dehydration to a nitrile or by reaction with various electrophiles.

The Benzene (B151609) Ring (Positions 5, 6, and 7): These positions on the aromatic ring can be functionalized through electrophilic aromatic substitution reactions (e.g., nitration, halogenation, sulfonation) on a suitable precursor. These modifications can profoundly influence the electronic properties and binding interactions of the molecule. nih.gov

By systematically varying the substituents at these positions, a large and diverse library of novel compounds can be generated. This library can then be screened in high-throughput assays against various biological targets, such as enzymes, receptors, or whole cells, to identify "hit" compounds with desired biological activity. enamine.net The structure-activity relationship (SAR) data obtained from screening these libraries is then used to guide the design of more potent and selective next-generation compounds. nih.gov

Role in the Development of Targeted Therapies

Derivatives originating from the this compound scaffold are being investigated in pre-clinical models for their potential as targeted therapies, particularly in oncology and immunology.

Mechanistic Basis for Anti-Proliferative Effects in Cellular Models

Many benzimidazole derivatives have demonstrated potent anti-proliferative activity against various cancer cell lines. nih.gov Research into their mechanisms of action has revealed that they can interfere with cancer cell growth and survival through multiple pathways.